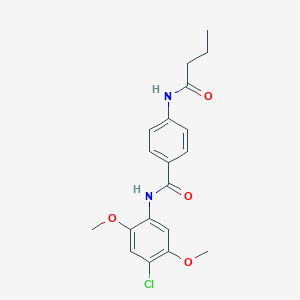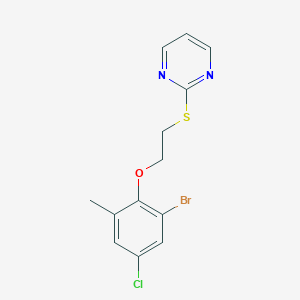![molecular formula C15H15N7OS2 B215568 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine](/img/structure/B215568.png)
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B) and has been used to create animal models of Parkinson's disease. In
科学的研究の応用
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been widely used in scientific research as a tool to create animal models of Parkinson's disease. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons and causes their degeneration. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies.
作用機序
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent inhibitor of MAO-B, an enzyme that is involved in the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine increases the levels of dopamine in the brain, which can lead to neurotoxicity. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is metabolized by MAO-B to form MPP+, which is selectively taken up by dopaminergic neurons and causes their degeneration.
Biochemical and Physiological Effects:
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This process mimics the neurodegeneration observed in Parkinson's disease and has been used to study the underlying mechanisms of the disease and to test potential therapies. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine has several advantages as a tool for creating animal models of Parkinson's disease. It is relatively easy to administer and produces a reproducible pattern of neurodegeneration. However, there are also some limitations to its use. 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration is not identical to the neurodegeneration observed in Parkinson's disease, and the model may not fully capture all aspects of the disease. Additionally, 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine is a potent neurotoxin that can cause non-specific effects in the brain, making it difficult to interpret results.
将来の方向性
There are several areas of future research that could be explored related to 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine. One area is the development of new animal models of Parkinson's disease that more closely mimic the human disease. Another area is the exploration of new therapies for Parkinson's disease based on the mechanisms of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine-induced neurodegeneration. Finally, there is a need for further research into the biochemical and physiological effects of 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine, as well as its potential applications in other areas of scientific research.
合成法
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine can be synthesized through a multistep process starting from 2-acetylamino-5-methylthiazole. The first step involves the reaction of 2-acetylamino-5-methylthiazole with thionyl chloride to form 5-methyl-2-thiazolyl chloride. This intermediate is then reacted with sodium sulfide to form 5-methyl-2-thiazolyl disulfide. The next step involves the reaction of 5-methyl-2-thiazolyl disulfide with 2-chloro-4,6-dimethoxypyrimidine to form 6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4,6-dimethoxypyrimidine. This compound is then reacted with phenylguanidine to form 2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine.
特性
製品名 |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
|---|---|
分子式 |
C15H15N7OS2 |
分子量 |
373.5 g/mol |
IUPAC名 |
2-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-phenylguanidine |
InChI |
InChI=1S/C15H15N7OS2/c1-9-21-22-15(25-9)24-8-11-7-12(23)19-14(18-11)20-13(16)17-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H4,16,17,18,19,20,23) |
InChIキー |
CEUDOIQOVHDHFX-UHFFFAOYSA-N |
異性体SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)/N=C(/N)\NC3=CC=CC=C3 |
SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
正規SMILES |
CC1=NN=C(S1)SCC2=CC(=O)N=C(N2)N=C(N)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(butyrylamino)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B215486.png)



![N-cyclopentyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B215494.png)
![N-cyclopentyl-N-[2-(2,6-dimethylphenoxy)ethyl]amine](/img/structure/B215495.png)


![N-cyclopentyl-N-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B215498.png)
![N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine](/img/structure/B215499.png)
![2-{2-[2-Methoxy-4-(1-propenyl)phenoxy]ethyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215502.png)
![N-[3-(4-allyl-2-methoxyphenoxy)propyl]-N-cyclopentylamine](/img/structure/B215503.png)
![2-[2-(4-Iodophenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B215508.png)
![2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B215510.png)